1-Isopropyl citrate 1-Isopropyl citrate 1-Isopropyl citrate is a carbonyl compound.
Brand Name: Vulcanchem
CAS No.: 1321-57-9
VCID: VC20952635
InChI: InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)
SMILES: CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O
Molecular Formula: C9H14O7
Molecular Weight: 234.2 g/mol

1-Isopropyl citrate

CAS No.: 1321-57-9

Cat. No.: VC20952635

Molecular Formula: C9H14O7

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl citrate - 1321-57-9

Specification

CAS No. 1321-57-9
Molecular Formula C9H14O7
Molecular Weight 234.2 g/mol
IUPAC Name 2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioic acid
Standard InChI InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)
Standard InChI Key SKHXHUZZFVMERR-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O
Canonical SMILES CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O

Introduction

Chemical Identity and Structure

1-Isopropyl citrate, also known as monoisopropyl citrate, is a carboxylic acid derivative with three carboxyl groups, where one carboxyl group has been esterified with isopropanol. Its structure consists of a citric acid backbone with an isopropyl group attached via an ester bond .

Basic Chemical Information

ParameterValue
Chemical FormulaC₉H₁₄O₇
Molecular Weight234.2033 g/mol
CAS Registry Number1321-57-9
IUPAC Name2-hydroxy-2-[2-oxo-2-(propan-2-yloxy)ethyl]butanedioic acid
Traditional NameCitric acid, isopropyl ester
InChI KeySKHXHUZZFVMERR-UHFFFAOYSA-N
SMILES NotationCC(C)OC(=O)CC(O)(CC(O)=O)C(O)=O
The compound features a central quaternary carbon atom bearing a hydroxyl group, with three chains extending from it: two carboxylic acid groups and one isopropyl ester function . This structural arrangement contributes to its chemical reactivity and functional properties in various applications.

Structural Characteristics

The molecule contains one defined stereocenter but is typically found as a racemic mixture with optical activity described as (+/-) . The stereochemistry plays a minimal role in its commercial applications, where the functional properties of the compound are prioritized over stereoisomeric purity.

Physical and Chemical Properties

1-Isopropyl citrate exhibits characteristic properties that determine its behavior in formulations and applications. The commercial product is typically supplied as a mixture rather than in pure form.

Physical State and Appearance

The commercial product containing monoisopropyl citrate is a viscous, colorless syrup that exhibits some crystallization upon standing . This physical characteristic affects its handling and incorporation into various formulations.

Solubility and Compatibility

1-Isopropyl citrate is soluble in water and ethanol, making it versatile for various applications in aqueous and alcoholic systems . This solubility profile facilitates its integration into different formulation types in both the food and cosmetic industries.

Chemical Reactivity

As a citrate derivative, this compound maintains the metal-chelating properties characteristic of citrates, which contributes to its effectiveness as a sequestrant . The presence of remaining free carboxyl groups allows for metal ion complexation, which is valuable for preventing oxidative reactions in food and cosmetic products.

Analytical Methods and Identification

Several analytical methods have been developed for the identification and quantification of 1-isopropyl citrate in various matrices, particularly focusing on food applications.

Extraction and Preparation

For analysis in edible oils, 1-isopropyl citrate can be extracted using a specific procedure:

  • The sample is dissolved in ethyl acetate

  • Mono- and diisopropyl citrate are extracted with 5% sodium bicarbonate

  • The aqueous layer is acidified with phosphoric acid

  • Isopropyl citrates are re-extracted with ethyl acetate

  • The extract is dried with anhydrous sodium sulfate and evaporated to dryness

Qualitative Analysis

For qualitative determination, the following tests can be performed:

Test for Citrate

  • Reflux 3g of sample with 50 ml of sodium hydroxide TS for 1 hour and cool

  • Neutralize with sulfuric acid solution, add mercuric sulfate TS, heat to boil, and add potassium permanganate TS

  • The permanganate color disappears, and a white precipitate forms

  • Alternatively, neutralize with hydrochloric acid, add calcium chloride TS, and boil to form a white crystalline precipitate

Test for Isopropanol

  • Reflux 2g of sample with 50 ml of sodium hydroxide TS for 1 hour

  • Distill off 20 ml

  • Prepare a solution of chromic oxide, water, and sulfuric acid

  • Add the distillate through a reflux condenser and reflux for 30 minutes

  • Cool, distill off 2 ml, and add water and mercuric sulfate TS

  • Heat in boiling water bath for 3 minutes

  • A white or yellow precipitate indicates the presence of isopropanol

Quantitative Analysis

For quantitative determination:

  • Hydrolyze the sample with potassium hydroxide solution

  • Wash with hexane and apply to an Amberlite IRA-402 column

  • Elute citric acid with 1N hydrochloric acid

  • Evaporate to dryness and dissolve the residue in water

  • Analyze by high-performance liquid chromatography
    Recoveries of isopropyl citrates added to edible oil using this method range from 84% to 93%, with a detection limit for monoisopropyl citrate in the μg/g range .

Regulatory Status and Specifications

1-Isopropyl citrate has been evaluated by various regulatory authorities and is permitted for specific uses in food and cosmetic products.

Regulatory Approvals

Regulatory BodyStatusIdentification
FDAFood AdditiveLI8054GLDY (UNII)
JECFAFood AdditiveINS No. 384
EUCosmetic IngredientListed in Inventory of Ingredients
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-14 mg/kg body weight for isopropyl citrate mixture in 1973 .
ParameterSpecification
Acids other than citric acidShould be absent
Alcohols other than isopropanolShould be absent
Sulfated ashNot more than 0.3%
LeadNot more than 2 mg/kg
These specifications ensure the safety and quality of the commercial product for food applications .

Applications and Functional Uses

1-Isopropyl citrate finds applications across multiple industries due to its functional properties as an antioxidant and sequestrant.

Food Industry Applications

In the food industry, isopropyl citrate mixture functions primarily as:

  • Antioxidant - preventing oxidative reactions in food products

  • Sequestrant - binding metal ions that might catalyze oxidative degradation

  • Synergist - enhancing the effectiveness of other antioxidants
    The compound is particularly useful in edible oil applications, where preventing oxidation extends shelf life and maintains product quality.

Cosmetic Applications

In cosmetic formulations, 1-isopropyl citrate serves as:

  • Plasticizer - providing flexibility to film-forming ingredients

  • Sequestrant - reducing the impact of metal ions on product stability

  • Formulation aid - improving the compatibility of ingredients
    These functions contribute to improved product stability and performance in various cosmetic preparations.

Synthesis and Production Methods

While specific information on industrial production methods for 1-isopropyl citrate is limited in the available literature, general approaches to citrate ester synthesis provide insight into potential production methods.

General Citrate Esterification

Citrate esters are typically produced through the following methods:

  • Direct esterification of citric acid with alcohols

  • Esterification of citric acid using acid catalysts

  • Production from partially purified citric acid-containing fermentation broths
    The specific synthesis of 1-isopropyl citrate would involve controlled esterification conditions to favor the formation of the mono-esterified product over di- and tri-substituted derivatives.

Research Status and Literature Findings

According to the available literature, relatively few scientific articles have been specifically devoted to 1-isopropyl citrate compared to other citrate derivatives . The research focus has primarily been on analytical methods for its determination in food products rather than on novel applications or properties.

Research Gaps

Several areas merit further investigation:

  • Structure-function relationships among different isopropyl citrate isomers

  • Novel applications beyond traditional food and cosmetic uses

  • Improved analytical methods with higher sensitivity and specificity

  • Potential biological activities beyond antioxidant properties

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